Physicochemical Differentiation: 4-Methyl vs. 4-Phenyl Substitution on Thiazole-Cinnamamide Scaffold Affects Lipophilicity and Molecular Size for Target-Based Screening
N-(4-Methylthiazol-2-yl)cinnamamide (MW 244.31, LogP 3.10, TPSA 41.99 Ų) is significantly smaller and less lipophilic than its closest 4-phenyl analog, N-(4-phenylthiazol-2-yl)cinnamamide (MW ~306.38 g/mol, predicted LogP ~4.5). The reduction of approximately 62 Da in molecular weight and approximately 1.4 LogP units translates to a substantial difference in predicted membrane permeability and non-specific protein binding, making the 4-methyl analog a more suitable starting scaffold for fragment-based or ligand-efficiency-driven optimization campaigns.
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 244.31 g/mol; LogP = 3.10; TPSA = 41.99 Ų |
| Comparator Or Baseline | N-(4-Phenylthiazol-2-yl)cinnamamide: MW ~306.38 g/mol; predicted LogP ~4.5 [1] |
| Quantified Difference | ΔMW ≈ 62 g/mol; ΔLogP ≈ 1.4 |
| Conditions | Calculated physicochemical properties using standard algorithms (Leyan vendor data and CHEMBL/DrugMap database entries) |
Why This Matters
Lower molecular weight and LogP of the 4-methyl analog align more favorably with lead-like physicochemical criteria, offering superior ligand efficiency metrics for early-stage hit-to-lead campaigns compared to the bulkier 4-phenyl comparator.
- [1] DrugMap. (E)-N-(4-Phenylthiazol-2-yl) cinnamamide (CHEMBL452100). m6A-centered Drug Response Information. Accessed 2026. https://drugmap.idrblab.net View Source
